molecular formula C19H19NO4 B6664572 2-[3-(5-Methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid

2-[3-(5-Methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid

Cat. No.: B6664572
M. Wt: 325.4 g/mol
InChI Key: VBCISHHUNRDFGX-UHFFFAOYSA-N
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Description

2-[3-(5-Methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzoic acid moiety linked to an indole ring system, which is further substituted with a methoxy group and a dihydroindole unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-Methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then methoxylated using methanol and a suitable catalyst.

    Attachment of the Benzoic Acid Moiety: The methoxylated indole is then reacted with a benzoic acid derivative under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-Methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[3-(5-Methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(5-Methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with a methoxy group and an acetic acid moiety.

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: An indole derivative with an iodo and acetamide group.

Uniqueness

2-[3-(5-Methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a methoxylated indole ring and a dihydroindole unit makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-(5-methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-24-15-7-8-17-14(12-15)10-11-20(17)18(21)9-6-13-4-2-3-5-16(13)19(22)23/h2-5,7-8,12H,6,9-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCISHHUNRDFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CC2)C(=O)CCC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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